(R)-3-(4-Fluorophenyl)morpholine hydrochloride
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Description
“®-3-(4-Fluorophenyl)morpholine hydrochloride” is a chemical compound with the CAS number 1363408-43-8 . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of piperazine derivatives, which “®-3-(4-Fluorophenyl)morpholine hydrochloride” is a part of, includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis
The molecular formula of “®-3-(4-Fluorophenyl)morpholine hydrochloride” is C10H13ClFNO . The InChI code is 1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 .Physical and Chemical Properties Analysis
“®-3-(4-Fluorophenyl)morpholine hydrochloride” is a white to yellow solid . It has a molecular weight of 217.67 g/mol . The storage temperature is 2-8°C .Scientific Research Applications
Gene Function Study in Model Organisms
Morpholino oligos, including derivatives like (R)-3-(4-Fluorophenyl)morpholine hydrochloride, have been significantly used to inhibit gene function in embryos across various model organisms such as sea urchin, ascidian, zebrafish, frog, chick, and mouse. These studies highlight morpholinos as a relatively simple and rapid method for gene function studies, with a focus on careful controls for successful outcomes (Heasman, 2002).
Role in Fluorescence Imaging
Fluorophores, including those derived from this compound, are critical for in vivo cancer diagnosis through optical imaging. These compounds allow real-time detection of cancer with relatively inexpensive and portable equipment. However, their use requires careful investigation due to potential toxicity. The research emphasizes the importance of understanding the toxicity levels of such fluorophores to ensure safe administration in molecular imaging probes (Alford et al., 2009).
Pharmacological Profile of Morpholine Derivatives
Morpholine derivatives, including this compound, have been noted for their diverse pharmacological activities. The compound is part of the morpholine ring structure present in various organic compounds, which have been chemically designed for various pharmacologically active roles. Recent explorations into this moiety have summarized a broad spectrum of pharmacological profiles, showing the compound's potential in contributing to novel therapeutic solutions (Asif & Imran, 2019).
Antioxidant Activity Assessment
In the field of food engineering, medicine, and pharmacy, the study of antioxidants is crucial, and compounds like this compound may play a role in these studies. The compound can be part of assays used to determine antioxidant activity, contributing to our understanding of how antioxidants can prevent or slow damage to cells caused by free radicals (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
(3R)-3-(4-fluorophenyl)morpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGZVNCXNNRNNF-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=C(C=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.